N-(2,6-dimethylphenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide
Description
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group, a sulfonamide-linked 4-fluorophenyl moiety, and a pyridinylamino side chain. Its molecular formula is C21H20FN3O3S, with a molecular weight of 413.47 g/mol (inferred from structural analogs in ). The compound’s design integrates sulfonamide and pyridine pharmacophores, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl-pyridin-2-ylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-15-6-5-7-16(2)21(15)24-20(26)14-25(19-8-3-4-13-23-19)29(27,28)18-11-9-17(22)10-12-18/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFWZDZWOEDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent to form an intermediate acetamide.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated intermediate with a pyridine derivative under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, nitrating agents, or alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced amides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Research indicates that N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide exhibits notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown significant percent growth inhibitions against SNB-19 and OVCAR-8 cell lines, with growth inhibitions exceeding 85% .
- Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cancer progression. This includes modulation of signaling pathways that are critical for tumor growth and survival.
Research Applications
-
Cancer Research : The primary application of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide lies in its potential as an anticancer agent. Studies have focused on:
- Evaluating its efficacy against various human cancer cell lines.
- Investigating its mechanism of action through in vitro assays.
- Drug Development : The compound serves as a lead structure for the development of new anticancer drugs. Its sulfonamide and pyridine components are particularly valuable for enhancing pharmacological profiles.
- Pharmacokinetics and ADME Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Investigations into its pharmacokinetic properties can provide insights into optimal dosing regimens.
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer activity of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide against several cancer cell lines. The results indicated:
- Cell Lines Tested : SNB-19, OVCAR-8
- Percent Growth Inhibition (PGI) :
- SNB-19: 86.61%
- OVCAR-8: 85.26%
These findings suggest that the compound has strong potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound exerts its anticancer effects. Using various biochemical assays, researchers identified specific pathways affected by the compound that are crucial for cell proliferation and survival.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analog: N-(2,6-Dimethylphenyl)-2-[(phenylsulfonyl)(2-pyridinyl)amino]acetamide
Key Differences :
Pyrimidine-Based Sulfonamide: N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide
Key Differences :
- Backbone : This compound features a pyrimidinylsulfanyl group instead of a pyridinylsulfonamide.
- Functional Groups : The sulfanyl (-S-) group is less polar than sulfonamide (-SO2-), affecting solubility and hydrogen-bonding capacity.
- Biological Relevance : Pyrimidine derivatives are often associated with antiviral or anticancer activity, whereas sulfonamide-pyridine hybrids may target ureases or ion channels.
Local Anesthetic Analog: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Derivative)
Key Differences :
- Side Chain: Lidocaine derivatives contain a diethylamino group, contrasting with the sulfonamide-pyridine moiety in the target compound.
Urease Inhibitors: Benzamide-Acetamide Derivatives ()
Compound 8: 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- Structural Overlap : Shares the acetamide core and sulfonamide group but incorporates dichlorophenyl and pyrimidinyl substituents.
- Activity : Exhibits urease inhibition (IC50 ~2.1 µM), suggesting the target compound’s sulfonamide-pyridine motif may similarly target enzymatic activity.
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Target Compound and Analogs
Notes:
- The absence of melting point data for the target compound limits direct comparison, but analogs in show melting points between 105–248°C, correlating with crystallinity influenced by substituents.
Biological Activity
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide, with CAS number 337922-58-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a pyridine and an acetamide moiety, contributing to its biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, studies have shown that derivatives containing sulfonamide groups can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A related compound demonstrated a half-maximal effective concentration (EC50) of approximately 10 µM in inducing apoptosis in K562 leukemia cells. This suggests that N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide may exhibit similar effects due to its structural analogies .
The biological activity of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is hypothesized to involve:
- Inhibition of Protein Targets : Compounds with sulfonamide linkages often act as inhibitors for various enzymes, including carbonic anhydrases and proteases.
- Cellular Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death .
Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Pessoto et al. (2015) | Identified the apoptotic effects of thiosemicarbazone derivatives on K562 cells. | Suggests potential pathways for N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide in cancer therapy . |
| Molecular Docking Studies | Indicated binding affinity to target proteins involved in cancer progression. | Supports the hypothesis of targeted action against specific cancer pathways . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
